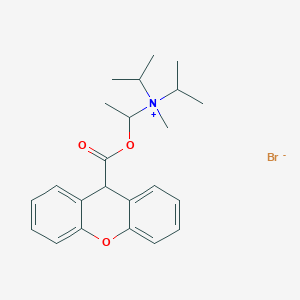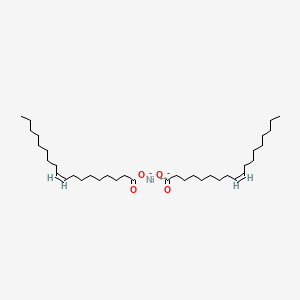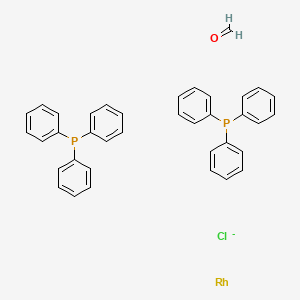
N-(1-((9H-Xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide, also known as propantheline bromide, is a muscarinic antagonist used primarily as an antispasmodic agent. It is utilized in the treatment of various conditions such as rhinitis, urinary incontinence, and ulcers. At higher doses, it exhibits nicotinic effects, leading to neuromuscular blocking .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propantheline bromide is synthesized by reacting xanthene-9-carboxylic acid chloride with 2-di-iso-propylaminoethanol to form an ester. This ester is then reacted with methyl bromide to produce the quaternary salt, propantheline bromide .
Industrial Production Methods
The industrial production of propantheline bromide involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets regulatory standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Propantheline bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced, although this is less common.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the bromide ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Propantheline bromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of quaternary ammonium salts.
Biology: It is studied for its effects on muscarinic receptors and its role in neuromuscular blocking.
Medicine: It is used in the treatment of gastrointestinal disorders, urinary incontinence, and rhinitis.
Industry: It is used in the formulation of various pharmaceutical products.
Mechanism of Action
Propantheline bromide exerts its effects by blocking muscarinic receptors, thereby inhibiting the action of acetylcholine. This leads to a reduction in smooth muscle spasms and decreased secretions in the gastrointestinal tract. At higher doses, it also blocks nicotinic receptors, resulting in neuromuscular blocking .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another muscarinic antagonist with similar antispasmodic effects but a different chemical structure.
Scopolamine: Similar in function but used primarily for motion sickness.
Hyoscyamine: Used for similar indications but has a different pharmacokinetic profile.
Uniqueness
Propantheline bromide is unique due to its specific chemical structure, which allows it to be highly effective as an antispasmodic agent with both muscarinic and nicotinic blocking effects. This dual action makes it particularly useful in treating a variety of conditions .
Properties
IUPAC Name |
methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30NO3.BrH/c1-15(2)24(6,16(3)4)17(5)26-23(25)22-18-11-7-9-13-20(18)27-21-14-10-8-12-19(21)22;/h7-17,22H,1-6H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDBNGQHCDRTKM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+](C)(C(C)C)C(C)OC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AR,4R,7S,7aS)-2-(((1S,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1144043.png)

![3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144045.png)


![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)
